molecular formula C9H8OS B14690736 3,4-Dihydro-1H-2-benzothiopyran-1-one CAS No. 25606-96-6

3,4-Dihydro-1H-2-benzothiopyran-1-one

Katalognummer: B14690736
CAS-Nummer: 25606-96-6
Molekulargewicht: 164.23 g/mol
InChI-Schlüssel: XCSKMKLNIBUVPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-1H-2-benzothiopyran-1-one is an organic compound belonging to the class of benzothiopyrans It is characterized by a sulfur atom incorporated into a benzopyran ring system, which imparts unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-2-benzothiopyran-1-one typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of methyl (methoxycarbonylbenzylthio)acetate, which yields the desired compound under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-1H-2-benzothiopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiopyrans, depending on the specific reaction and conditions .

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-1H-2-benzothiopyran-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-1H-2-benzothiopyran-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .

Eigenschaften

CAS-Nummer

25606-96-6

Molekularformel

C9H8OS

Molekulargewicht

164.23 g/mol

IUPAC-Name

3,4-dihydroisothiochromen-1-one

InChI

InChI=1S/C9H8OS/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2

InChI-Schlüssel

XCSKMKLNIBUVPP-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(=O)C2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.